molecular formula C19H17ClN2O4 B2918295 N-(5-chloro-2-methoxyphenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide CAS No. 868223-50-1

N-(5-chloro-2-methoxyphenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide

Cat. No.: B2918295
CAS No.: 868223-50-1
M. Wt: 372.81
InChI Key: GVOHKDFMYMRDFY-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro-substituted methoxyphenyl group and a methoxy-substituted dihydroisoquinolinone moiety. Such compounds are often investigated for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoquinolinone Moiety: Starting from a suitable precursor, the isoquinolinone structure can be synthesized through cyclization reactions.

    Introduction of the Methoxy and Chloro Groups: Methoxy and chloro substituents can be introduced via electrophilic aromatic substitution reactions.

    Formation of the Acetamide Linkage: The final step involves coupling the isoquinolinone derivative with the chloro-methoxyphenyl acetamide under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carbonyl group in the isoquinolinone moiety can be reduced to form alcohol derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC or KMnO4 can be used.

    Reduction: Reagents like NaBH4 or LiAlH4 are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield phenolic derivatives, while reduction could yield alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)-2-(1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide: Lacks the methoxy group on the isoquinolinone moiety.

    N-(5-chloro-2-methoxyphenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-3-yl)acetamide: Variation in the position of the methoxy group.

Uniqueness

N-(5-chloro-2-methoxyphenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide is unique due to the specific substitution pattern on the phenyl and isoquinolinone rings, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4/c1-25-16-5-3-4-14-13(16)8-9-22(19(14)24)11-18(23)21-15-10-12(20)6-7-17(15)26-2/h3-10H,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOHKDFMYMRDFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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